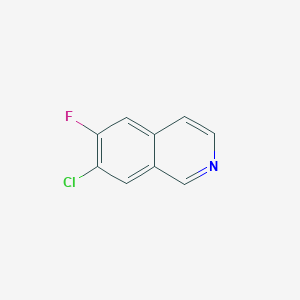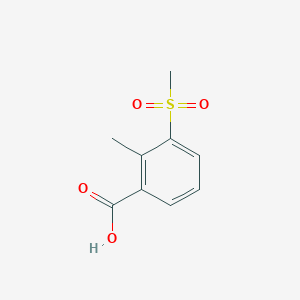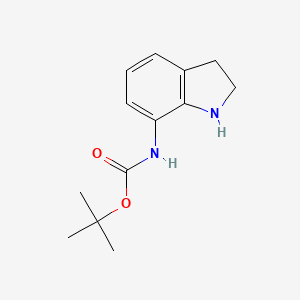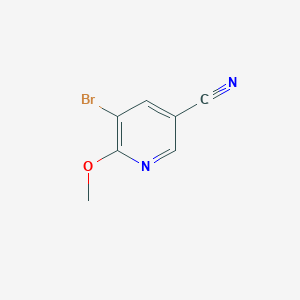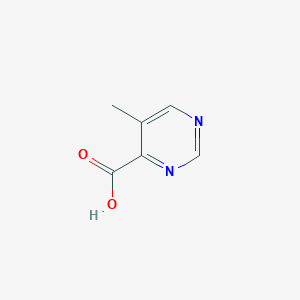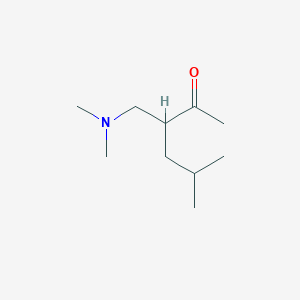
1-(3-Aminopyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
“1-(3-Aminopyrrolidin-1-yl)butan-1-one”, also known as α-PBP, is a novel psychoactive substance that belongs to the class of cathinones. It has a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol. This compound is also known as 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One .
Molecular Structure Analysis
The molecular structure of “1-(3-Aminopyrrolidin-1-yl)butan-1-one” consists of a butanone group attached to an aminopyrrolidine group . The compound has a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol.Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions : The compound 1-(3-Aminopyrrolidin-1-yl)butan-1-one has been utilized in various synthesis processes. For instance, it's involved in the formation of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole and 4-(cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one. These reactions highlight the compound's reactivity and utility in generating complex molecular structures through hydrolytic ring opening and other transformational processes, as reported in the synthesis of indole derivatives (Aghazadeh et al., 2012).
Pharmaceutical Intermediates : 1-(3-Aminopyrrolidin-1-yl)butan-1-one serves as an important intermediate for the synthesis of pharmaceutically active substances. For example, an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid was developed, showcasing its role in creating optically active substances under mild conditions, highlighting its significance in the pharmaceutical industry (Han et al., 2018).
Antimicrobial and Anticancer Studies : 2-Pyrazoline derivatives of 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one were synthesized and exhibited notable in silico and in vitro antimicrobial and anticancer activities. These derivatives were confirmed via spectral data and studied for their biological activities, emphasizing the compound's potential in developing new therapeutic agents (Rathinamanivannan et al., 2019).
Biological Evaluation of Derivatives : Pyrrolidine-2-one derivatives, prepared from 1-(aminopyrrolidine-2-one), demonstrated antibacterial activity against various bacteria types. This research indicates the potential use of 1-(3-Aminopyrrolidin-1-yl)butan-1-one and its derivatives in antibacterial applications, showing the significance of these compounds in medicinal chemistry (Betti et al., 2020).
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-8(11)10-5-4-7(9)6-10/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHKSTWNVUBTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)
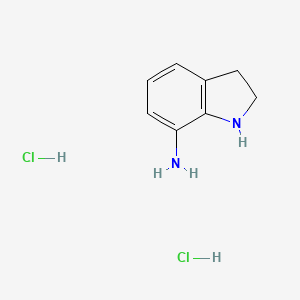
![(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride](/img/structure/B1465083.png)
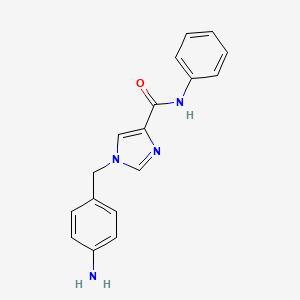
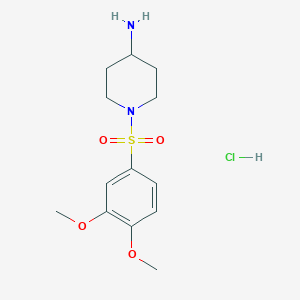
![cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465089.png)
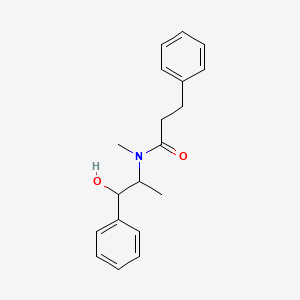
![5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1465091.png)
